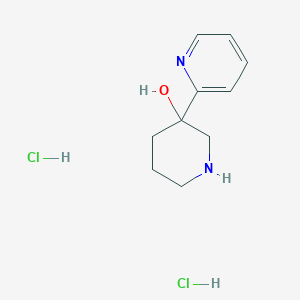
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine precursor.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like iodosylbenzene.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like iodosylbenzene or potassium permanganate are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines and pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyl group and the nitrogen atoms in the piperidine and pyridine rings play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxypiperidine: A simpler analog with similar hydroxyl and piperidine moieties.
2-piperidin-2-ylpyridine dihydrochloride: Another compound with a similar structure but different substitution pattern.
Uniqueness
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, along with the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
3-pyridin-2-ylpiperidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9;;/h1-2,4,7,11,13H,3,5-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNXNSAOEQTDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)
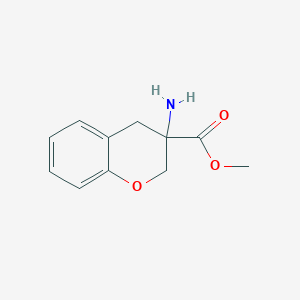
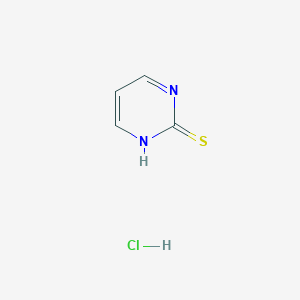

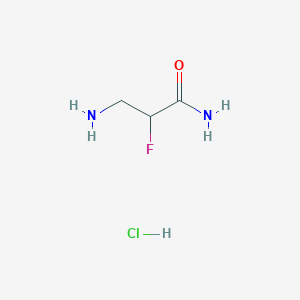
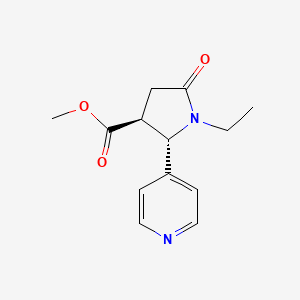
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)

![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
